ADB-P7AICA is a synthetic cannabinoid that has emerged as a notable compound in the realm of designer drugs. It was first identified by the Drug Enforcement Administration in early 2021 and has been found in various synthetic cannabis products. The compound is categorized under synthetic cannabinoids, which are substances designed to mimic the effects of natural cannabinoids found in cannabis plants. ADB-P7AICA is recognized for its structural similarities to other synthetic cannabinoids and has been the subject of various studies due to its psychoactive properties and potential for misuse.
ADB-P7AICA is classified as a synthetic cannabinoid, specifically within the indazole-3-carboxamide class. Its chemical formula is with a molar mass of approximately 344.459 g/mol . The compound is often utilized in research and forensic settings, primarily for analytical purposes . Its identification number includes the Chemical Abstracts Service number 2366273-07-4, which facilitates tracking and regulation within chemical databases .
The synthesis of ADB-P7AICA typically involves several chemical reactions that construct its complex structure. While specific proprietary methods may vary, the general approach includes:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of ADB-P7AICA can be described using its IUPAC name and chemical formula. Its structure features an indazole core linked to a carboxamide group, characterized by:
The three-dimensional conformation can be visualized using molecular modeling software, which helps in understanding its interaction with biological targets .
ADB-P7AICA undergoes various chemical reactions that can be categorized as follows:
ADB-P7AICA exerts its pharmacological effects primarily through agonistic activity at cannabinoid receptors, specifically:
The mechanism involves mimicking endogenous cannabinoids, leading to modulation of neurotransmitter release and various physiological responses associated with cannabinoid signaling pathways.
ADB-P7AICA has several applications within scientific research:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5